![molecular formula C4H6IN3 B2719870 1-(2-Iodoethyl)-1,2,4-triazole CAS No. 1849315-03-2](/img/structure/B2719870.png)
1-(2-Iodoethyl)-1,2,4-triazole
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties .Scientific Research Applications
Supramolecular and Coordination Chemistry
1,2,3-Triazoles, closely related to 1,2,4-triazoles, have been extensively studied for their supramolecular interactions. These compounds are easily accessible via click chemistry and possess diverse supramolecular interactions, enabling applications in supramolecular and coordination chemistry. Their nitrogen-rich structure allows for complexation of anions through hydrogen and halogen bonding, serving as versatile functional units in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Bioisostere in Medicinal Chemistry
The 1,2,3-triazole ring, a counterpart of 1,2,4-triazoles, functions as a bioisostere in the design of new active molecules due to its mimicry of various functional groups. This characteristic justifies its widespread use in synthesizing drug analogs with antimicrobial, antiviral, and antitumor effects, highlighting its significance in medicinal chemistry (Bonandi et al., 2017).
Ionic Liquids and Organic Synthesis
The synthesis of 1-alkyl-1,2,4-triazoles and their transformation into quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts has led to the formation of ionic liquids. These substances showcase the chemical versatility of 1,2,4-triazoles in creating compounds with potential applications in green chemistry and materials science (Mirzaei, Twamley, & Shreeve, 2002).
Ligand Design in Coordination Compounds
1,2,4-Triazole derivatives act as ligands in designing mononuclear, oligonuclear, and polynuclear metal coordination compounds. Their ability to serve as bridging ligands between metal centers, due to their coordination diversity, makes them valuable in creating complexes with unique properties (Haasnoot, 2000).
Chemical Sensors
Click-derived triazoles, including 1,2,4-triazoles, have found extensive use in chemical sensors. Their prevalence in chemosensors is attributed to their ability to bind both cations and anions, where the triazole plays a functional role in the detection mechanism (Lau et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-iodoethyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBWYRITYNBJFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodoethyl)-1,2,4-triazole |
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